molecular formula C7H11BrO B6266382 2-bromo-1-cyclobutylpropan-1-one CAS No. 1698908-49-4

2-bromo-1-cyclobutylpropan-1-one

Cat. No.: B6266382
CAS No.: 1698908-49-4
M. Wt: 191.07 g/mol
InChI Key: XPFRRNUECDZICA-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclobutylpropan-1-one is an organic compound with the molecular formula C7H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a cyclobutyl ring and a propanone group. This compound is primarily used as a building block in organic synthesis and has applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-cyclobutylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutylpropanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclobutylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-cyclobutylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-cyclobutylpropan-1-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group is also a key functional site, participating in reduction and oxidation reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylpropan-1-one
  • 2-Bromo-1-(4-methylphenyl)propan-1-one
  • 2-Bromo-1-(4-chlorophenyl)propan-1-one

Uniqueness

2-Bromo-1-cyclobutylpropan-1-one is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to other brominated ketones. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a crucial role .

Properties

IUPAC Name

2-bromo-1-cyclobutylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-5(8)7(9)6-3-2-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFRRNUECDZICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698908-49-4
Record name 2-bromo-1-cyclobutylpropan-1-one
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